molecular formula C28H18O4 B14264016 Dinaphthalen-1-yl benzene-1,2-dicarboxylate CAS No. 138250-88-1

Dinaphthalen-1-yl benzene-1,2-dicarboxylate

Katalognummer: B14264016
CAS-Nummer: 138250-88-1
Molekulargewicht: 418.4 g/mol
InChI-Schlüssel: MDBFDMLYPMZKPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is a type of phthalate ester, which is commonly used in various industrial applications due to its chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dinaphthalen-1-yl benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with naphthalen-1-ol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

Phthalic anhydride+2Naphthalen-1-olDinaphthalen-1-yl benzene-1,2-dicarboxylate+Water\text{Phthalic anhydride} + 2 \text{Naphthalen-1-ol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+2Naphthalen-1-ol→Dinaphthalen-1-yl benzene-1,2-dicarboxylate+Water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high temperatures and pressures.

Analyse Chemischer Reaktionen

Types of Reactions

Dinaphthalen-1-yl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phthalic acid and naphthalene derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Phthalic acid and naphthalene derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phthalates and naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Dinaphthalen-1-yl benzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of flexible PVC, adhesives, and coatings.

Wirkmechanismus

The mechanism of action of Dinaphthalen-1-yl benzene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways:

    Endocrine Disruption: It can mimic or interfere with the action of hormones, particularly estrogen, leading to potential reproductive and developmental effects.

    Molecular Targets: Binds to estrogen receptors and other hormone receptors, altering their normal function.

    Pathways Involved: Affects signaling pathways related to hormone regulation and metabolism.

Vergleich Mit ähnlichen Verbindungen

Dinaphthalen-1-yl benzene-1,2-dicarboxylate can be compared with other phthalate esters:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and applications.

Eigenschaften

CAS-Nummer

138250-88-1

Molekularformel

C28H18O4

Molekulargewicht

418.4 g/mol

IUPAC-Name

dinaphthalen-1-yl benzene-1,2-dicarboxylate

InChI

InChI=1S/C28H18O4/c29-27(31-25-17-7-11-19-9-1-3-13-21(19)25)23-15-5-6-16-24(23)28(30)32-26-18-8-12-20-10-2-4-14-22(20)26/h1-18H

InChI-Schlüssel

MDBFDMLYPMZKPP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3C(=O)OC4=CC=CC5=CC=CC=C54

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.